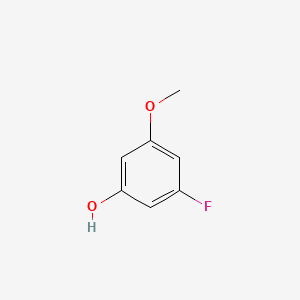

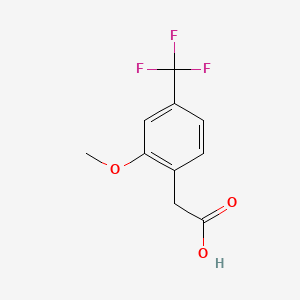

![molecular formula C14H17NO2 B1393288 螺[环己烷-1,3'-吲哚]-5'-羧酸 CAS No. 1160247-98-2](/img/structure/B1393288.png)

螺[环己烷-1,3'-吲哚]-5'-羧酸

描述

Spiroindole and spirooxindole scaffolds, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are a known subset of indole and also form the core building blocks of highly functionalized organic structures . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .

Synthesis Analysis

An efficient and diastereoselective synthetic protocol for the construction of spiro[cyclohexane-1,3’-indolin]-3-en-2’-ones and spiro[cyclohexane-1,2’-inden]-3-ene-1’,3’-diones was provided by HOAc-mediated domino reaction of pinacoles with typical dienophiles, such as 3-methyleneoxindolines and 2-arylideneindane-1,3-diones, in ionic liquid [Bmim]Br . This domino reaction involved the in situ generation of 1,3-dienes from acid-mediated dehydration of various pinacoles and the sequential Diels−Alder reaction .

Molecular Structure Analysis

Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Chemical Reactions Analysis

The synthesis of the spirocyclic β-lactams proceeded via carbonylation of the acyclic diaminocarbenes leading to diaminoketenes, which underwent a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion to afford the final products in yields ranging from 65% to 91% .

Physical and Chemical Properties Analysis

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

科学研究应用

有机化学中的合成和应用

螺[环己烷-1,3'-吲哚]-5'-羧酸及其衍生物主要在有机合成领域进行研究,展示了它们在化学反应中的多功能性。主要发现包括:

天然产物全合成中的简便合成方法: 与目标化合物密切相关的螺[环己烷-1,3'-吲哚]-2,2'-二酮已经合成,收率良好至高。这种合成对于天然产物的全合成具有重要意义,表明该化合物在复杂有机合成中的实用性 (片山和西野,2019 年).

创新的合成方案: 已经开发出构建螺[环己烷-1,3'-吲哚]-3-烯-2'-酮和螺[环己烷-1,2'-茚]-3-烯-1',3'-二酮的方法,突出了螺化合物的适应性,可以形成复杂多样的分子结构 (杨等人,2018 年).

新的合成途径: 研究人员已经发现合成螺[环己烷-1,3'-吲哚]-2',4-二酮的新途径,强调了操纵这些化合物以用于各种合成应用的持续创新 (Beccalli 等人,2003 年).

高效的多组分转化: 已经开发出使用多组分转化有效合成官能化螺化合物的技术,例如螺[苯并[2,3-d]嘧啶-5,3'-吲哚]-四酮。这表明螺化合物的潜力可以简化复杂的化学合成 (Moghaddam 等人,2012 年).

催化和化学转化

螺化合物在催化和新型化学转化中也至关重要,显示出它们在推进合成化学中的基本作用:

催化转化: 螺化合物参与催化转化,展示了它们在促进和增强化学反应中的作用,这对于开发新的合成方法至关重要 (片山和西野,2019 年).

创新的反应机理: 研究揭示了涉及螺化合物的独特反应机理,丰富了有机化学领域,并为合成复杂分子提供了新的途径 (孙等人,2019 年).

高度非对映选择性合成: 螺化合物已经合成,具有高度非对映选择性,这对于生产特定异构体以用于制药和材料科学应用至关重要 (詹等人,2021 年).

作用机制

Target of Action

Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid, also known as spiro[1,2-dihydroindole-3,1’-cyclohexane]-5-carboxylic acid, is a complex organic compound. Similar spirocyclic compounds have been found to interact with various biological targets, including proteins and enzymes, due to their inherent three-dimensional nature .

Mode of Action

It’s known that spirocyclic compounds like this one can interact with their targets in a unique manner due to their rigid three-dimensional structure . This allows them to fit into the active sites of proteins and enzymes, potentially altering their function .

Biochemical Pathways

Spirocyclic compounds are known to affect a broad range of biochemical pathways due to their ability to interact with various biological targets .

Pharmacokinetics

Similar spirocyclic compounds have been shown to have diverse pharmacokinetic properties, which can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

Spirocyclic compounds are known to have a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .

未来方向

The development of efficient methodology for the construction of spiro[cyclohexane-1,3’-indoline] has attracted continual interest . In the past years, many elegant works have been developed for the synthesis of diverse spiro[cyclohexane-1,3’-indolines] . Therefore, future research could focus on finding new and efficient methodologies for accessing new spiroindolines and spiroindoles .

生化分析

Biochemical Properties

Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities . It interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators. Additionally, Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid has been found to bind to DNA and RNA, interfering with the replication and transcription processes in microbial and cancer cells .

Cellular Effects

The effects of Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. Furthermore, Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid affects cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels .

Molecular Mechanism

The molecular mechanism of action of Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid binds to the active sites of enzymes such as cyclooxygenase and lipoxygenase, inhibiting their catalytic activity . Additionally, it interacts with transcription factors, modulating their activity and leading to changes in the expression of target genes involved in inflammation, cell proliferation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid have been observed to change over time. This compound exhibits good stability under physiological conditions, but it can undergo degradation under acidic or basic conditions . Long-term studies have shown that Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been found to exhibit beneficial effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. For instance, the metabolites of Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid have been shown to inhibit glycolysis and oxidative phosphorylation, leading to alterations in cellular energy metabolism .

Transport and Distribution

The transport and distribution of Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation. For example, it has been found to accumulate in the mitochondria, where it exerts its effects on cellular metabolism and apoptosis .

Subcellular Localization

The subcellular localization of Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid plays a crucial role in its activity and function. This compound is primarily localized in the mitochondria, where it interacts with mitochondrial proteins and enzymes . The targeting of Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid to the mitochondria is facilitated by specific targeting signals and post-translational modifications. These interactions within the mitochondria are essential for the compound’s effects on cellular metabolism, ROS production, and apoptosis .

属性

IUPAC Name |

spiro[1,2-dihydroindole-3,1'-cyclohexane]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-13(17)10-4-5-12-11(8-10)14(9-15-12)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZTXXRITVXQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNC3=C2C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681022 | |

| Record name | 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-5'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160247-98-2 | |

| Record name | 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-5'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

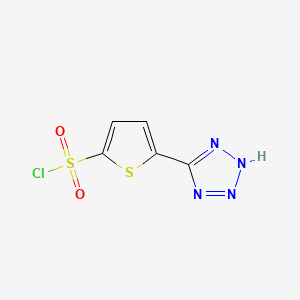

![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)

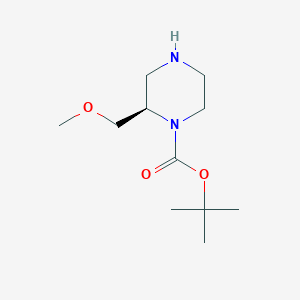

![N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393208.png)

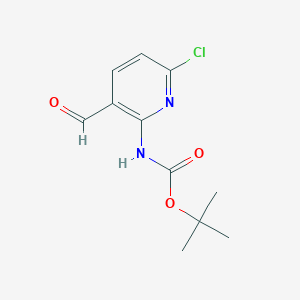

![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)

![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)

![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)

![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)

![(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1393221.png)